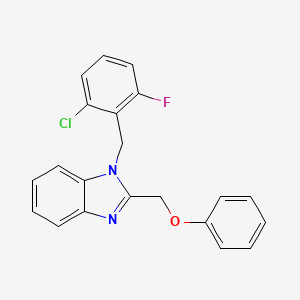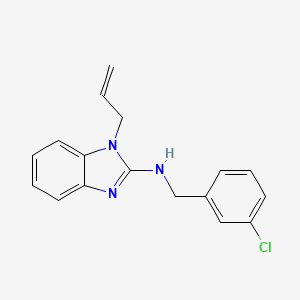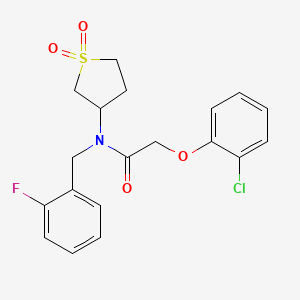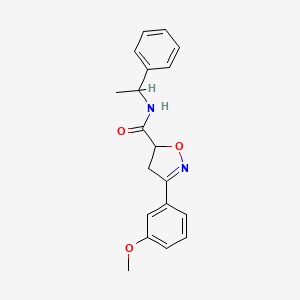![molecular formula C25H21F2N5O2S B11423856 3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11423856.png)
3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core consists of a benzene ring (the “benz” part) with a 3-fluoro substituent.
- Attached to the benzene ring, we find a triazole ring (the “triazol” part) with a carbamoyl group and a methylthio group.
- The whole molecule is capped off with an amide group (the “amide” part).
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including Suzuki–Miyaura cross-coupling reactions. Specifically, boron reagents play a crucial role in these couplings . The general process includes oxidative addition and transmetalation steps. For example, the boronic acid derivative 3-fluorophenylboronic acid can be used as a starting material .
Industrial Production: While I don’t have specific details on large-scale industrial production, the compound can likely be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include palladium catalysts, bases, and electrophiles.
Major Products: The specific products formed depend on the reaction conditions. For example:
- Oxidation might lead to the formation of an N-oxide.
- Reduction could yield an amine derivative.
- Substitution reactions may replace functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:- It could serve as a pharmacophore for drug design due to its unique structure.
- Biological assays may reveal its interactions with proteins or enzymes.
- The compound might find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its combination of features (fluorine, triazole, amide) sets it apart. Researchers would compare it to related molecules to understand its uniqueness.
Properties
Molecular Formula |
C25H21F2N5O2S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C25H21F2N5O2S/c1-16-6-4-9-19(12-16)32-22(14-28-24(34)17-7-5-8-18(26)13-17)30-31-25(32)35-15-23(33)29-21-11-3-2-10-20(21)27/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) |
InChI Key |
TZIMTJMLXWDOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)CNC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11423776.png)
![N'-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide](/img/structure/B11423777.png)


![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[(4-oxo-4H-chromen-3-yl)methylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11423794.png)
![N-{[4-Butyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11423804.png)

![7-(3-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423815.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423819.png)

![1-(4-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423837.png)
![7-Benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B11423842.png)


